molecular formula C13H23N3O2S B2560764 tert-butylN-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate CAS No. 2445750-58-1

tert-butylN-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate

Cat. No.: B2560764
CAS No.: 2445750-58-1
M. Wt: 285.41
InChI Key: GOBSYBVZZWZMML-VIFPVBQESA-N
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Description

Tert-butyl carbamate, also known as Boc-amide, is a compound used in organic synthesis . It has a molecular weight of 117.15 . N-Boc-ethanolamine, also known as tert-Butyl N-(2-hydroxyethyl)carbamate or Boc-2-aminoethanol, is an amine-protected, difunctional reagent employed in the synthesis of phosphatidyl ethanolamines and ornithine .


Synthesis Analysis

The synthesis of tert-butyl carbamate involves palladium-catalyzed cross-coupling reactions with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .


Molecular Structure Analysis

The molecular structure of tert-butyl carbamate can be represented by the SMILES string CC(C)(C)OC(N)=O .


Chemical Reactions Analysis

Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Physical and Chemical Properties Analysis

Tert-butyl carbamate is a solid with a melting point of 105-108 °C . It has a refractive index of n20/D 1.449 (lit.) and a density of 1.042 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Chemical Studies

Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate plays a significant role in the synthesis of various biologically active compounds and intermediates. For instance, it has been used in the synthesis of spirocyclopropanated analogues of the insecticides Imidacloprid and Thiacloprid, demonstrating the compound's utility in generating novel agrochemical agents. The key steps in these syntheses involve cocyclization processes that yield both the target compounds and their regioisomers, showcasing the versatility of tert-butyl carbamate derivatives in organic synthesis (Brackmann et al., 2005). Additionally, tert-butyl carbamate derivatives have been explored for the development of novel thiadiazolotriazin-4-ones with potential mosquito-larvicidal and antibacterial properties, indicating their importance in medicinal chemistry and pharmaceutical research (Castelino et al., 2014).

Polymers and Materials Science

Tert-butyl carbamate derivatives also find applications in the field of polymers and materials science. For example, polymers incorporating tert-butyl carbamate linkages have been developed for cascade degradation, highlighting a novel approach to creating biodegradable polymers with potential applications in medical devices, drug delivery vehicles, and tissue engineering scaffolds. These polymers degrade through a series of intramolecular reactions, initiated by the removal of a protective end-cap, thus allowing for controlled degradation (Dewit & Gillies, 2009).

Asymmetric Synthesis

In asymmetric synthesis, tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate and its derivatives serve as key intermediates. Their utility has been demonstrated in the stereoselective synthesis of various amino compounds, including α-branched and α,α-dibranched amines, as well as α- and β-amino acids. These compounds are synthesized using methodologies that leverage the chirality and reactive nature of tert-butyl carbamate derivatives, facilitating the production of enantioenriched amines critical for pharmaceutical applications (Ellman et al., 2002).

Safety and Hazards

Tert-butyl carbamate is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The precautionary statements include P261 - P264 - P270 - P301 + P312 - P302 + P352 - P305 + P351 + P338 .

Properties

IUPAC Name

tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2S/c1-12(2,3)9(8-7-19-10(14)15-8)16-11(17)18-13(4,5)6/h7,9H,1-6H3,(H2,14,15)(H,16,17)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBSYBVZZWZMML-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CSC(=N1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C1=CSC(=N1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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